Crotonoside

Description

Properties

IUPAC Name |

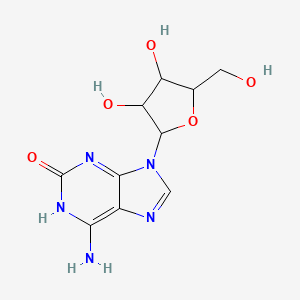

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKUYHXYGGJMLM-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-71-9 | |

| Record name | Isoguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7FTE1Z1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multi-Faceted Mechanism of Action of Crotonoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonoside, a naturally occurring nucleoside analogue isolated from Croton tiglium, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, with a primary focus on its anti-cancer properties. We consolidate findings from numerous studies to delineate its impact on critical cellular processes, including signal transduction, cell cycle regulation, and programmed cell death. Quantitative data are systematically presented, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual representations of signaling pathways and experimental workflows are provided to offer a clear and comprehensive understanding of this compound's mechanism of action.

Introduction

This compound, also known as isoguanosine, is a purine nucleoside that has garnered significant attention for its potent anti-neoplastic activities, particularly against acute myeloid leukemia (AML).[1] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis and other forms of cell death.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the molecular targets and cellular effects of this compound.

Core Mechanisms of Action

The primary anti-cancer effects of this compound are attributed to its ability to simultaneously target multiple critical pathways involved in cancer cell survival and proliferation.

Dual Inhibition of FLT3 and HDAC3/6

A pivotal aspect of this compound's mechanism in AML is its dual inhibitory effect on FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases 3 and 6 (HDAC3/6).[1][4]

-

FLT3 Inhibition : this compound effectively inhibits the phosphorylation of FLT3, a receptor tyrosine kinase that is frequently mutated and constitutively activated in AML.[1][3] This blockade disrupts downstream signaling cascades that are crucial for leukemic cell proliferation and survival.[1]

-

HDAC3/6 Inhibition : In contrast to broad-spectrum HDAC inhibitors, this compound selectively suppresses the expression of HDAC3 and HDAC6.[4] This targeted inhibition is significant as these HDAC isoforms are aberrantly regulated in AML progression.[4]

The synergistic inhibition of both FLT3 and HDAC3/6 suggests a more potent and potentially durable anti-leukemic effect compared to single-target agents.[4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[2] This programmed cell death is initiated through the intrinsic pathway, characterized by:

-

Caspase Activation : Treatment with this compound leads to a dose-dependent decrease in the level of pro-caspase-3 and a corresponding increase in the levels of its cleaved, active fragments.[1][2]

-

Cell Cycle Arrest : Prior to apoptosis, this compound induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from entering the DNA synthesis (S) and mitosis (M) phases.[1][2] This effect is observed in a dose-dependent manner.[1]

Induction of Ferroptosis and Mitochondrial Dysfunction

Recent studies have unveiled a novel mechanism of this compound-induced cell death: ferroptosis.[5] This iron-dependent form of regulated cell death is triggered by:

-

Mitochondrial Damage : this compound induces damage to mitochondria, leading to dysfunction in mitochondrial respiration and a decrease in mitochondrial membrane potential.[5]

-

ROS Accumulation : The mitochondrial dysfunction results in the accumulation of reactive oxygen species (ROS), a key driver of ferroptosis.[5]

-

Inhibition of Mitochondrial DNA Polymerase γ : Molecular docking studies suggest that this compound may directly inhibit mitochondrial DNA polymerase γ, contributing to the observed mitochondrial damage.[5]

-

Modulation of Autophagy : The induction of ferroptosis by this compound is also linked to its ability to modulate autophagy through the p62/KEAP1 signaling pathway.[5]

Modulation of EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC)

In the context of NSCLC, this compound has been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Its anti-tumor effects in this cancer type are mediated by:

-

Inhibition of EGFR Activation : this compound suppresses the activation of EGFR, a key driver of NSCLC progression.[6]

-

Downstream Pathway Attenuation : The inhibition of EGFR leads to the attenuation of downstream pro-survival pathways, including PI3K/Akt and MAPK/ERK.[6]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties.[7] This activity is thought to be mediated, at least in part, by the inhibition of the HDAC/NF-κB pathway.[7] The inhibition of NF-κB, a key transcription factor in the inflammatory response, leads to a reduction in the production of pro-inflammatory mediators.[7]

Signaling Pathways

The intricate mechanism of action of this compound involves the modulation of several interconnected signaling pathways.

Caption: Signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 11.6 | [1] |

| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | 12.7 | [1] |

| KG-1 | Acute Myeloid Leukemia (WT FLT3) | 17.2 | [1] |

| P338 | Murine Leukemia | 21 | [8] |

| L5178Y | Mouse Lymphoma | 370 | [8] |

| Sp2/O | Mouse Myeloma | 120 | [8] |

| HL-60 | Human Promyelocytic Leukemia | 70 | [8] |

| Raji | Human Burkitt's Lymphoma | 400 | [8] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Animal Model | Cancer Type | Dosage | Tumor Inhibition Rate | Reference |

| NOD/SCID Mice (MV4-11 Xenograft) | Acute Myeloid Leukemia | 70 mg/kg/day | 93.5% | [4] |

| NOD/SCID Mice (MV4-11 Xenograft) | Acute Myeloid Leukemia | 35 mg/kg/day | 73.6% | [4] |

| S-180 Sarcoma Mouse Model | Sarcoma | 48 mg/kg/day | 60% | [8] |

| Ehrlich Carcinoma Solid Tumor Mouse Model | Carcinoma | 48 mg/kg/day | 60% | [8] |

Table 3: Effects of this compound on Cell Cycle and Apoptosis in MV4-11 Cells

| Concentration (μM) | Treatment Duration (hours) | Effect | Observation | Reference |

| 0-100 | 12 | Cell Cycle | Dose-dependent increase in G0/G1 phase, decrease in G2/M and S phases | [1] |

| 0-100 | 24 | Apoptosis | Concentration-dependent increase in apoptotic cells | [1] |

| 25-100 | 24 | Caspase-3 | Dose-dependent decrease in pro-caspase-3, increase in cleaved caspase-3 | [2] |

| 50 | 24 | Apoptosis | Induced late apoptosis in ~50% of cells | [2] |

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the cell viability as a percentage of the control and determine the IC50 value.

Caption: Workflow for MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment : Treat cells with different concentrations of this compound for a specified time (e.g., 12 or 24 hours).

-

Cell Harvesting : Harvest the cells by trypsinization and wash with PBS.

-

Fixation : Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining : Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis : Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Caption: Workflow for cell cycle analysis.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment : Treat cells with various concentrations of this compound for a designated period (e.g., 24 hours).

-

Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis : Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for apoptosis assay.

Western Blot Analysis

-

Protein Extraction : Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., FLT3, p-FLT3, Caspase-3, Actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound exhibits a complex and potent mechanism of action, primarily targeting key pathways in cancer cell proliferation and survival. Its ability to dually inhibit FLT3 and HDAC3/6, induce both apoptosis and ferroptosis, and modulate EGFR signaling underscores its potential as a multi-targeted therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogues for the treatment of various malignancies. Future investigations should continue to unravel the intricate details of its interactions with cellular machinery to fully harness its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces ferroptosis and mitochondrial dysfunction in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective and Anti—Neuroinflammatory Effects of a Poisonous Plant Croton tiglium Linn. Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Crotonoside: A Technical Guide to its Natural Sourcing, Isolation from Croton tiglium, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonoside, a naturally occurring nucleoside analogue, has garnered significant interest within the scientific community for its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of this compound, with a primary focus on its natural sourcing from Croton tiglium and detailed methodologies for its extraction and purification. The document elucidates the intricate signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising bioactive compound.

Introduction to this compound

This compound, also known as isoguanosine, is a purine nucleoside that is structurally an isomer of guanosine. It is recognized for a range of biological effects, including anti-inflammatory, anti-arrhythmic, and notably, potent anti-tumor activities.[1] Its unique structure and mechanism of action make it a compelling candidate for further investigation and development as a therapeutic agent. The primary and most well-documented natural source of this compound is the seed of Croton tiglium L., a plant belonging to the Euphorbiaceae family.[2]

Natural Source: Croton tiglium

Croton tiglium, commonly known as purging croton, is a small tree or shrub native to Southeast Asia.[3] The seeds of this plant have a long history of use in traditional medicine, primarily as a potent purgative.[3] However, modern phytochemical investigations have revealed a wealth of bioactive compounds within the seeds, including this compound.[4] The plant's chemical composition is complex, containing not only this compound but also toxic constituents such as phorbol esters and crotonic acid, necessitating careful purification procedures.[5]

Isolation and Purification of this compound from Croton tiglium

The isolation of this compound from Croton tiglium seeds is a multi-step process involving extraction and chromatographic purification. While a standardized, universally adopted protocol with precise yield and purity data is not extensively documented in publicly available literature, this guide synthesizes findings from various studies to present a comprehensive and plausible experimental approach.

Extraction

The initial step involves the extraction of crude compounds from the powdered seeds of Croton tiglium. Methanol is a commonly employed solvent for this purpose due to its ability to effectively solubilize a broad range of polar and semi-polar compounds, including this compound.

Experimental Protocol: Methanolic Extraction

-

Preparation of Plant Material: Obtain dried seeds of Croton tiglium. Grind the seeds into a fine powder to increase the surface area for solvent extraction.

-

Maceration/Reflux:

-

Maceration: Suspend the powdered seeds in methanol (e.g., a 1:10 solid-to-solvent ratio, w/v) and agitate at room temperature for 24-48 hours.

-

Reflux: For a more exhaustive extraction, subject the seed powder to reflux with methanol at its boiling point for several hours. This is typically performed in multiple cycles to ensure maximum extraction efficiency.

-

-

Filtration and Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude methanolic extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are employed to isolate this compound.

Experimental Protocol: Multi-Step Chromatographic Purification

-

Solvent Partitioning (Optional but Recommended): To reduce the complexity of the extract, a liquid-liquid partitioning step can be introduced. The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove lipids and other non-polar compounds. This compound, being a polar molecule, is expected to remain predominantly in the aqueous or more polar organic fractions.

-

Silica Gel Column Chromatography: This is a primary purification step to separate compounds based on their polarity.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient elution system is typically effective. A common starting point is a non-polar solvent system, gradually increasing in polarity. For instance, a gradient of chloroform-methanol or dichloromethane-methanol is often used. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating small molecules and removing pigments and other impurities.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol is a common eluent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, preparative reverse-phase HPLC is often the method of choice.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution of this compound is monitored by a UV detector.

-

Purity Assessment and Characterization

The purity of the isolated this compound should be assessed using analytical HPLC. The structural confirmation is typically achieved through spectroscopic methods.

Table 1: Analytical Techniques for Purity Assessment and Structural Elucidation

| Technique | Purpose | Typical Observations for this compound |

| Analytical HPLC | Purity Assessment | A single, sharp peak at a specific retention time. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the molecular ion peak corresponding to the mass of this compound (C₁₀H₁₃N₅O₅, MW: 283.24 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Elucidation | Provides detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive structural confirmation of this compound. |

Quantitative Data

Precise yield and purity data for this compound isolation are highly dependent on the specific protocol, the quality of the plant material, and the scale of the operation. The following table provides an illustrative summary based on typical laboratory-scale isolations of natural products.

Table 2: Illustrative Quantitative Data for this compound Isolation

| Parameter | Description | Estimated Value |

| Extraction Yield (Crude) | Percentage of crude methanolic extract obtained from dried seed powder. | 5 - 15% (w/w) |

| Final Yield (Pure this compound) | Percentage of pure this compound isolated from the crude extract. | < 0.1 - 1% (w/w) |

| Purity (by HPLC) | Purity of the final isolated this compound. | > 95% |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the isolation and purification of this compound from Croton tiglium.

Caption: A flowchart detailing the key stages in the isolation and purification of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating multiple critical signaling pathways, making it a promising multi-targeted therapeutic candidate.

Inhibition of FLT3 Signaling Pathway

In acute myeloid leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) is a frequently mutated receptor tyrosine kinase that promotes cell proliferation and survival. This compound has been demonstrated to inhibit the phosphorylation of FLT3, thereby blocking its downstream signaling cascades. This includes the inhibition of key effector molecules such as Erk1/2, Akt/mTOR, and STAT5.[6]

Selective Inhibition of HDAC3 and HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. This compound exhibits selective inhibitory activity against HDAC3 and HDAC6.[6] The inhibition of HDAC3 has been linked to the suppression of the NF-κB-p65 pathway, a key regulator of inflammation and cell survival.[6] Concurrently, the inhibition of HDAC6 impacts the c-Myc pathway, which is a critical driver of cell proliferation.[6]

The following diagram illustrates the inhibitory effects of this compound on these interconnected signaling pathways.

Caption: this compound's inhibitory action on key oncogenic signaling pathways.

Conclusion

This compound, derived from Croton tiglium, represents a natural compound with significant therapeutic potential, particularly in the realm of oncology. This technical guide has provided a comprehensive framework for its sourcing, a detailed plausible protocol for its isolation and purification, and an elucidation of its molecular mechanisms of action. The multi-targeted nature of this compound, involving the concurrent inhibition of the FLT3 signaling pathway and selective HDACs, underscores its potential as a robust anti-cancer agent. Further research to optimize isolation protocols and to fully delineate its pharmacological profile in preclinical and clinical settings is warranted to harness the full therapeutic promise of this intriguing natural product.

References

- 1. Rotenone induces apoptosis via activation of bad in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. [Study on chemical constituents of seeds of Croton tiglium and their cytotoxicities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detoxification of Croton tiglium L. seeds by Ayurvedic process of Śodhana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Crotonoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of crotonoside, a natural compound found in plants of the Croton genus, with a specific focus on its effects on cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Executive Summary

This compound has demonstrated significant anti-cancer properties in preclinical studies, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways, including the inhibition of receptor tyrosine kinases and their downstream effectors. This guide summarizes the current quantitative data on this compound's efficacy, details the experimental protocols used to ascertain these findings, and visualizes the known signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Bioactivity

The cytotoxic and pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key findings from published research.

Cytotoxicity of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| MV4-11 | Acute Myeloid Leukemia (AML) | 28.3 | 48 | MTT |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 48.38 (extract) | 48 | CCK-8 |

| SGC-7901 | Human Gastric Adenocarcinoma | Dose-dependent | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | Dose-dependent | Not Specified | Not Specified |

Note: Some data is for Croton extracts containing this compound, as specific IC50 values for purified this compound are not available for all cell lines.

Induction of Apoptosis and Cell Cycle Arrest by this compound

This compound's impact on apoptosis and cell cycle progression has been quantified, particularly in acute myeloid leukemia cells.

| Cell Line | Treatment | Apoptosis Rate (%) | Cell Cycle Phase Arrest |

| MV4-11 | This compound (50 µM, 24h) | ~50% (late apoptosis) | G0/G1 |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and differentiation.

Inhibition of EGFR/PI3K/Akt and MAPK/ERK Signaling in NSCLC

In non-small cell lung cancer (NSCLC), this compound has been shown to suppress the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to decreased expression of oncogenic mediators, ultimately inhibiting cell proliferation, migration, and angiogenesis[1].

Induction of Apoptosis and Cell Cycle Arrest in AML

In acute myeloid leukemia (AML) cells, this compound induces G0/G1 phase cell cycle arrest and apoptosis[2]. This is associated with a dose-dependent decrease in pro-caspase-3 and a corresponding increase in cleaved caspase-3, a key executioner of apoptosis.

Potential Involvement of Other Pathways

While direct evidence for this compound is still emerging, related compounds and the broader context of cancer biology suggest potential roles for other signaling pathways:

-

STAT3 Signaling: The STAT3 pathway is a key regulator of cancer cell proliferation and survival. Inhibition of STAT3 activation is a common mechanism for anti-cancer compounds[3][4][5][6]. Further research is needed to determine if this compound directly inhibits STAT3.

-

Adenosine A3 Receptor (A3AR) Agonism: this compound is a guanosine analog. Agonists of the A3 adenosine receptor, which is often overexpressed in tumor cells, have been shown to inhibit tumor growth[3][7][8][9]. Investigating this compound's activity at this receptor could reveal another therapeutic mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's biological activity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as pro- and cleaved caspase-3.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Flow Cytometry for Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Harvest: After this compound treatment, harvest the cells (including any floating cells) and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Harvest: Following treatment with this compound, harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X binding buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, with established mechanisms involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. The data presented in this guide provide a solid foundation for further research and development.

Future studies should focus on:

-

Expanding the IC50 profiling of pure this compound across a broader range of cancer cell lines.

-

Conducting in-depth mechanistic studies to confirm the role of the STAT3 and adenosine A3 receptor pathways in this compound's activity.

-

Performing in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic.

This technical guide serves as a valuable resource for the scientific community to advance the understanding and potential application of this compound in oncology.

References

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. researchgate.net [researchgate.net]

- 3. A3 adenosine receptor as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. canfite.com [canfite.com]

- 9. mdpi.com [mdpi.com]

Crotonoside as a Dual Inhibitor of FLT3 and HDAC Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis. This has made FLT3 a key target for therapeutic intervention. Additionally, the epigenetic regulation of gene expression, controlled by enzymes such as histone deacetylases (HDACs), plays a crucial role in cancer development and progression. The dual targeting of both signaling and epigenetic pathways represents a promising strategy to overcome the limitations of single-agent therapies, such as acquired resistance.

This technical guide details the action of crotonoside, a natural product, as a potent inhibitor of both the FLT3 signaling pathway and the expression of specific histone deacetylases, HDAC3 and HDAC6. This compound has demonstrated selective and efficient inhibition of AML cells in vitro and significant tumor growth inhibition in in vivo models, identifying it as a promising lead compound for AML therapy[1].

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its anti-leukemic effects through a dual mechanism that converges on critical pathways for AML cell proliferation and survival.

Inhibition of the FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations like FLT3-ITD, drives uncontrolled cell proliferation and survival through several downstream signaling cascades. This compound at concentrations of 12.5 µM and higher has been shown to inhibit the phosphorylation of the FLT3 receptor in AML cells. This blockade prevents the activation of its key downstream effectors, including Erk1/2, Akt/mTOR, and STAT5, effectively shutting down these pro-survival signals.

Selective Suppression of HDAC3 and HDAC6 Expression

In addition to its effects on FLT3, this compound selectively downregulates the expression of two specific histone deacetylase isoforms, HDAC3 and HDAC6, without significantly altering the expression of other HDACs such as HDAC1, HDAC2, and HDAC4. This targeted suppression is significant as it disrupts distinct oncogenic pathways:

-

HDAC3 and the NF-κB Pathway: The suppression of HDAC3 expression by this compound leads to a decrease in the expression of the NF-κB-p65 transcription factor. The HDAC3/NF-κB-p65 axis is a novel signaling pathway implicated in the progression of AML[1].

-

HDAC6 and the c-Myc Pathway: Similarly, the reduction in HDAC6 expression results in the downregulation of the oncoprotein c-Myc, a critical driver of cell proliferation[1].

This dual inhibition of FLT3 signaling and selective HDAC expression culminates in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in AML cells[1].

Data Presentation

Table 1: In Vitro Growth-Inhibitory Effects of this compound

The anti-proliferative activity of this compound was evaluated against a panel of human AML and other cell lines using the MTT assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Type | FLT3 Status | IC50 (µM) |

| MV4-11 | AML | FLT3-ITD | 11.6 ± 2.7 |

| MOLM-13 | AML | FLT3-ITD | 12.7 ± 3.3 |

| KG-1 | AML | FLT3-WT | 17.2 ± 4.6 |

| HEK293A | Normal Kidney | - | 182.8 ± 34.9 |

| MCF-10A | Normal Breast | - | 167.3 ± 38.3 |

| A549 | Lung Cancer | - | > 200 |

| MDA-MB-231 | Breast Cancer | - | > 200 |

| Data sourced from Li et al., 2017. |

Table 2: In Vivo Antitumor Activity of this compound in MV4-11 Xenograft Model

The in vivo efficacy of this compound was assessed in a subcutaneous MV4-11 xenograft mouse model.

| Treatment Group | Dose and Administration | Tumor Inhibition Rate (%) |

| This compound | 70 mg/kg/day (i.p.) | 93.5% |

| This compound | 35 mg/kg/day (i.p.) | 73.6% |

| Sunitinib (Control) | 10 mg/kg/day (p.o.) | 96.3% |

| Data sourced from Li et al., 2017. |

Table 3: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells

MV4-11 cells were treated with various concentrations of this compound for 12 hours, and the cell cycle distribution was analyzed by flow cytometry.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 48.1 ± 3.5 | 39.2 ± 2.8 | 12.7 ± 1.9 |

| This compound (25 µM) | 62.5 ± 4.1 | 28.9 ± 3.3 | 8.6 ± 1.5 |

| This compound (50 µM) | 71.3 ± 4.9 | 21.5 ± 2.9 | 7.2 ± 1.3 |

| This compound (100 µM) | 78.9 ± 5.3 | 15.6 ± 2.1 | 5.5 ± 1.1 |

| Data is representative of findings reported by Li et al., 2017. |

Table 4: Apoptosis Induction by this compound in MV4-11 Cells

MV4-11 cells were treated with this compound for 24 hours, and apoptosis was quantified using Annexin-V and Propidium Iodide (PI) co-staining.

| Treatment | Total Apoptotic Cells (%) (Early + Late) |

| Control (DMSO) | ~5-10% |

| This compound (25 µM) | Increased |

| This compound (50 µM) | ~50% (predominantly late apoptosis) |

| This compound (100 µM) | Significantly Increased |

| Data is representative of findings reported by Li et al., 2017. |

Experimental Protocols

Cell Culture

-

Cell Lines: MV4-11 (AML, FLT3-ITD), MOLM-13 (AML, FLT3-ITD), KG-1 (AML, FLT3-WT).

-

Media: MV4-11 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM). MOLM-13 and KG-1 cells are grown in RPMI-1640 medium. All media are supplemented with 10% Fetal Bovine Serum (FBS)[1].

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cultures are initiated at a density of 2 x 10^5 cells/mL and maintained between 1 x 10^5 and 1 x 10^6 cells/mL.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Seed cells at a density of 1 x 10^5 to 1 x 10^6 cells/mL in a 96-well plate.

-

Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Add 100 µL of a solubilizing agent (e.g., 0.04M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate IC50 values from the dose-response curves.

-

Western Blot Analysis

Used to detect changes in protein expression and phosphorylation status.

-

Protocol:

-

Cell Lysis: Treat MV4-11 cells with specified concentrations of this compound for the desired time (e.g., 7 hours for phosphorylation studies, 20 hours for protein expression). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-proteins, BSA is generally preferred.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Representative antibodies include: p-FLT3, FLT3, p-Erk1/2, Erk1/2, p-Akt, Akt, p-STAT5, STAT5, HDAC3, HDAC6, NF-κB-p65, c-Myc, and β-actin (as a loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Cycle Analysis

Analyzes the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Treat MV4-11 cells with this compound for 12 hours.

-

Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.

-

Apoptosis Assay (Annexin-V/PI Co-staining)

Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat MV4-11 cells with this compound for 24 hours.

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in 1X Annexin-V binding buffer.

-

Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin-V negative / PI negative: Viable cells

-

Annexin-V positive / PI negative: Early apoptotic cells

-

Annexin-V positive / PI positive: Late apoptotic/necrotic cells

-

-

In Vivo Xenograft Model

Evaluates the antitumor efficacy of this compound in a living organism.

-

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID mice).

-

Cell Implantation: Subcutaneously inject 1 x 10^7 MV4-11 cells into the flank of each mouse.

-

Treatment Initiation: Once tumors reach a volume of 150-300 mm³, randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection daily at doses of 35 or 70 mg/kg. The vehicle control group receives the vehicle alone.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 21 days).

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Tumor inhibition rates are calculated. Tumors can be processed for further analysis, such as TUNEL assays to detect apoptosis in situ.

-

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for AML, particularly for cases with FLT3-ITD mutations. Its unique dual-action mechanism—simultaneously inhibiting the FLT3 signaling pathway and selectively suppressing the expression of HDAC3 and HDAC6—offers a multi-pronged approach to targeting the complex oncogenic networks driving this disease. The data strongly support its ability to induce cell cycle arrest and apoptosis in AML cells, leading to potent antitumor activity both in vitro and in vivo. Further investigation and development of this compound and other dual FLT3/HDAC inhibitors are warranted as a promising strategy for improving outcomes for patients with AML.

References

An In-depth Technical Guide to Crotonoside: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonoside, also known as isoguanosine, is a naturally occurring nucleoside analogue isolated from the seeds of Croton tiglium. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The document details its potent inhibitory effects on FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs), highlighting its potential as a therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML). Detailed experimental protocols for synthesis, isolation, and key biological assays are provided, alongside mandatory data visualizations to facilitate understanding of its mechanism of action and experimental workflows. All quantitative data is summarized in structured tables for ease of comparison.

Chemical Identity and Physicochemical Properties

This compound is a purine ribonucleoside, an isomer of guanosine, where the amino and carbonyl groups on the purine ring are interchanged.

| Identifier | Value | Source |

| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |

| Synonyms | Isoguanosine, 2-Hydroxyadenosine | |

| CAS Number | 1818-71-9 | |

| Molecular Formula | C₁₀H₁₃N₅O₅ | |

| Molecular Weight | 283.24 g/mol |

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 237-241 °C | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble in water and ethanol. | |

| UV max (λmax) | 249, 300 nm | |

| Storage Temperature | -20°C |

Synthesis and Isolation

Synthetic Protocol: Large-Scale Synthesis of Isoguanosine

A recent and efficient method for the large-scale synthesis of isoguanosine involves the diazotization of 2,6-diaminopurine riboside.

Materials:

-

2,6-diaminopurine riboside

-

Acetic acid (AcOH)

-

Sodium nitrite (NaNO₂)

-

Deionized water (H₂O)

-

Aqueous ammonia (2.8%)

-

Hydrochloric acid (0.1 M HCl)

-

Sodium hydroxide (0.1 M NaOH)

-

Activated charcoal

Procedure:

-

Suspend 2,6-diaminopurine riboside (0.71 mol) in 4 L of H₂O at room temperature.

-

Add 1 L of AcOH (17.4 mol) over 5 minutes.

-

Add a solution of NaNO₂ (1.76 mol) in 1 L of H₂O dropwise.

-

Stir the resulting clear solution for 40 minutes, during which it will turn yellow.

-

Adjust the pH to 7 with 2.8% aqueous NH₃ in an ice water bath to precipitate the crude product.

-

Dissolve the precipitate in 0.1 M HCl with heating.

-

Add activated charcoal and perform a hot filtration.

-

Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified isoguanosine.

Workflow for Isoguanosine Synthesis

Isolation Protocol from Croton tiglium Seeds

This compound can be isolated from the seeds of Croton tiglium through a process that also aims to reduce the toxicity of the seeds by removing other components.

Materials:

-

Croton tiglium seeds

-

Cow's milk

-

Methanol

-

Apparatus for maceration and filtration

Procedure:

-

Soak Croton tiglium seeds in water overnight.

-

Remove the outer cover (testa) and cotyledon of the seeds.

-

Boil the processed seeds in cow's milk. This step is part of a traditional Ayurvedic detoxification process called "Śodhana" and helps in removing toxic, oil-soluble components.

-

Dry the purified seeds and powder them.

-

Macerate the powdered seeds with methanol for 24 hours.

-

Filter the extract to remove solid plant material.

-

The methanolic extract containing this compound can then be further purified using chromatographic techniques such as column chromatography and HPLC.

Workflow for this compound Isolation

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for isoguanosine (this compound) has been reported. The signals can be broadly divided into those from the purine base and those from the ribose sugar moiety.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| H-8 | ~7.17-8.77 | s | Purine ring |

| NH₂ | ~7.17-8.77 | br s | Purine ring |

| NH | ~10.82 | br s | Purine ring |

| H-1' | ~5.87 | d | Ribose moiety |

| H-2', H-3', H-4' | ~3.47-4.50 | m | Ribose moiety |

| H-5', H-5'' | ~3.47-4.50 | m | Ribose moiety |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a general representation from available literature.

Mass Spectrometry (MS)

Detailed ESI-MS/MS fragmentation data for this compound is not extensively published. However, based on the known fragmentation patterns of nucleosides, the following fragmentation pathways can be anticipated. The primary fragmentation event is typically the cleavage of the glycosidic bond, resulting in the separation of the purine base (isoguanine) and the ribose sugar.

Expected Fragmentation:

-

[M+H]⁺: The protonated molecular ion of this compound (m/z 284.1).

-

[Isoguanine+H]⁺: A major fragment corresponding to the protonated isoguanine base (m/z 152.1) resulting from the cleavage of the glycosidic bond.

-

[Ribose]⁺: Fragments corresponding to the ribose sugar moiety (and its dehydration products).

Further fragmentation of the isoguanine base would involve losses of small neutral molecules such as NH₃ and CO.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as an inhibitor of FLT3 and HDACs, making it a compound of interest for the treatment of AML.

Inhibition of FLT3 and HDACs

-

FLT3 Inhibition: this compound inhibits the phosphorylation of FLT3 in a dose-dependent manner. This inhibition extends to downstream signaling proteins including Erk1/2, Akt/mTOR, and STAT5.

-

HDAC Inhibition: this compound selectively suppresses the expression of HDAC3 and HDAC6 without significantly affecting other HDAC isoforms.

Anti-Leukemic Effects in AML

-

Cell Viability: this compound selectively inhibits the viability of AML cell lines, particularly those with FLT3 mutations (e.g., MV4-11, MOLM-13), with IC₅₀ values in the low micromolar range.

-

Cell Cycle Arrest: Treatment with this compound leads to a dose-dependent increase in the percentage of AML cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicating cell cycle arrest.

-

Apoptosis Induction: this compound induces apoptosis in AML cells, as evidenced by an increase in Annexin-V positive cells and the cleavage of caspase-3.

Signaling Pathway of this compound in AML Cells

Crotonoside-Induced Ferroptosis in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. Recent evidence highlights the potential of inducing ferroptosis, an iron-dependent form of regulated cell death, as a promising anti-leukemic approach. This technical guide delves into the molecular mechanisms and experimental validation of crotonoside, a natural product, as an inducer of ferroptosis in AML cells. We consolidate available quantitative data, provide detailed experimental protocols for key assays, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. While conventional chemotherapies and targeted agents have improved outcomes, drug resistance and relapse remain significant obstacles. Ferroptosis, a non-apoptotic form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue to bypass traditional resistance mechanisms.

This compound, an adenosine analogue isolated from Croton tiglium, has demonstrated anti-leukemic properties.[1][2] Initially recognized for its role in inducing apoptosis and cell cycle arrest through the inhibition of FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs), recent studies have unveiled a novel mechanism of action: the induction of ferroptosis.[1][2] This guide provides an in-depth examination of the experimental evidence supporting this compound-induced ferroptosis in AML, with a focus on the underlying molecular pathways and methodologies for its investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on AML cells.

Table 1: In Vitro Growth-Inhibitory Effects of this compound on AML Cell Lines

| Cell Line | FLT3 Status | IC50 (µM) after 72h | Citation |

| MV4-11 | ITD Mutant | 11.6 ± 2.7 | [2] |

| MOLM-13 | ITD Mutant | 12.7 ± 3.3 | [2] |

| KG-1 | Wild-Type | 17.2 ± 4.6 | [2] |

IC50 values represent the concentration of this compound required to inhibit cell viability by 50%. Data are presented as mean ± standard deviation.

Table 2: Effects of this compound on Ferroptosis-Related Parameters in AML Cells

| Parameter | Cell Line(s) | Treatment | Observed Effect | Citation |

| Mitochondrial Respiration Capacity | KG-1a, Molm-13 | This compound | Decreased | [1] |

| Mitochondrial Membrane Potential | KG-1a, Molm-13 | This compound | Decreased | [1] |

| Mitochondrial Mass | KG-1a, Molm-13 | This compound | Altered | [1] |

| Reactive Oxygen Species (ROS) | KG-1a, Molm-13 | This compound | Accumulated | [1] |

Note: Specific quantitative values for the parameters in Table 2 from the primary study on this compound-induced ferroptosis are pending full publication. The table reflects the reported trends.[1]

Signaling Pathways

This compound triggers ferroptosis in AML cells through a mechanism involving mitochondrial dysfunction and the modulation of key signaling pathways. The available evidence points to the inhibition of mitochondrial DNA polymerase γ, leading to mitochondrial damage and a subsequent accumulation of reactive oxygen species (ROS).[1] This oxidative stress is a key driver of lipid peroxidation and ferroptosis. Furthermore, this process is linked to the p62/KEAP1 signaling pathway, which is a critical regulator of cellular antioxidant responses.[1]

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for investigating this compound-induced ferroptosis.

Caption: Proposed signaling pathway of this compound-induced ferroptosis in AML cells.

Caption: General experimental workflow for studying this compound-induced ferroptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for the key experiments cited.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on AML cells.

-

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13, KG-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treat cells with various concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis for Ferroptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins such as GPX4 and ACSL4.

-

Materials:

-

Treated and untreated AML cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)

This protocol is for quantifying lipid reactive oxygen species, a hallmark of ferroptosis.

-

Materials:

-

Treated and untreated AML cells

-

C11-BODIPY 581/591 dye (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat AML cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing C11-BODIPY 581/591 at a final concentration of 1-10 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cells by flow cytometry. The oxidized form of the dye emits green fluorescence (FITC channel), while the reduced form emits red fluorescence (PE channel). An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation. Alternatively, visualize the fluorescence shift using a fluorescence microscope.

-

Conclusion and Future Directions

The induction of ferroptosis by this compound represents a novel and promising therapeutic strategy for AML. The compound's ability to induce mitochondrial dysfunction and oxidative stress, coupled with its modulation of the p62/KEAP1 pathway, underscores its multi-faceted anti-leukemic activity. The data presented in this guide provide a foundational understanding for further investigation into this compound and its derivatives as ferroptosis-inducing agents.

Future research should focus on elucidating the precise molecular interactions within the p62/KEAP1/NRF2 axis in response to this compound. A comprehensive characterization of the lipidomic profile of this compound-treated AML cells will provide deeper insights into the specific lipid species undergoing peroxidation. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety of this compound in preclinical models of AML, paving the way for its potential clinical translation. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing novel cancer therapies.

References

Initial Studies on Crotonoside Cytotoxicity In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonoside, a naturally occurring nucleoside isolated from Croton tiglium and other medicinal plants, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. Initial in vitro studies have begun to elucidate its mechanisms of action, highlighting its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the early-stage in vitro research on this compound's cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the signaling pathways involved in its activity.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic and anti-proliferative activities of this compound have been evaluated across a panel of cancer cell lines, with a particular focus on Acute Myeloid Leukemia (AML). The following table summarizes the key quantitative data from these initial studies.

| Cell Line | Cancer Type | FLT3 Status | IC50 (µM) | Exposure Time | Reference |

| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 11.6 ± 2.7 | 72 hours | [1] |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 12.7 ± 3.3 | 72 hours | [1] |

| KG-1 | Acute Myeloid Leukemia | FLT3-WT | 17.2 ± 4.6 | 72 hours | [1] |

| HEK293A | Normal Embryonic Kidney | N/A | 182.8 ± 34.9 | 72 hours | [1] |

| MCF-10A | Normal Breast Epithelial | N/A | 167.3 ± 38.3 | 72 hours | [1] |

Table 1: IC50 Values of this compound in Various Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of exposure to this compound. Notably, this compound exhibits selective cytotoxicity against AML cell lines compared to normal, non-cancerous cell lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections outline the standard protocols used in the in vitro assessment of this compound's cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

-

PI Staining: Add propidium iodide solution to the cells.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The G0/G1, S, and G2/M phases of the cell cycle are distinguished by their relative fluorescence intensity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's cytotoxicity.

Caption: A generalized workflow for in vitro cytotoxicity studies of this compound.

Signaling Pathways Implicated in this compound Cytotoxicity

Initial research suggests that this compound exerts its cytotoxic effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.

1. FLT3 Signaling Pathway

This compound has been shown to inhibit the phosphorylation of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1]

Caption: this compound inhibits the FLT3 signaling pathway in AML cells.[1]

2. HDAC3/6/NF-κB Signaling Pathway

This compound can selectively suppress the expression of histone deacetylases 3 and 6 (HDAC3/6), which are involved in the regulation of NF-κB signaling.[2]

Caption: this compound's inhibition of HDAC3/6 impacts NF-κB signaling.[2]

3. p62/KEAP1-Mediated Ferroptosis Pathway

Recent studies suggest that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, through the p62/KEAP1 signaling pathway, leading to mitochondrial dysfunction.

Caption: this compound induces ferroptosis via the p62/KEAP1 pathway.

4. PI3K/Akt/GSK-3β Signaling Pathway

While not as extensively studied for this compound itself, this is a common pathway in cancer cell survival and proliferation that is often modulated by cytotoxic compounds.

Caption: The PI3K/Akt/GSK-3β pathway, a potential target for cytotoxic agents.

Conclusion

The initial in vitro studies on this compound reveal its promising and selective cytotoxic activity against cancer cells, particularly those of hematological origin like AML. Its multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and ferroptosis through the modulation of key signaling pathways such as FLT3 and HDAC3/6, makes it a compelling candidate for further preclinical development. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to build upon these initial findings and further explore the therapeutic potential of this compound. Future investigations should focus on elucidating the intricate molecular interactions of this compound with its targets and evaluating its efficacy in more complex in vivo models.

References

Crotonoside's Attenuation of EGFR Signaling in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with aberrant epidermal growth factor receptor (EGFR) signaling being a key driver of its pathogenesis. This technical guide provides an in-depth analysis of the emerging therapeutic potential of crotonoside, a natural compound derived from Croton tiglium L., in the context of NSCLC. Recent studies have demonstrated that this compound exerts a multi-mechanistic antitumor effect by directly targeting the EGFR signaling pathway. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows involved.

Introduction: The Role of EGFR Signaling in NSCLC

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events crucial for cell proliferation, survival, and migration.[1][2] In a significant subset of NSCLC patients, mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis.[2] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as a frontline therapy. However, the efficacy of these targeted therapies is often limited by the development of resistance.[3]

The two primary downstream signaling pathways activated by EGFR are the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[2] The PI3K/Akt pathway is central to cell survival and inhibition of apoptosis, while the MAPK/ERK pathway primarily regulates cell proliferation and differentiation.[2] The simultaneous targeting of EGFR and its downstream effectors is a promising strategy to overcome drug resistance and improve therapeutic outcomes in NSCLC.

This compound: A Novel Inhibitor of EGFR Signaling

This compound, a bioactive alkaloid extracted from the traditional Chinese medicine herb Croton tiglium L., has garnered attention for its anti-tumor properties.[2] Research indicates that this compound significantly inhibits the proliferation, migration, and angiogenesis of NSCLC cells.[2] Its mechanism of action is centered on the suppression of EGFR activation and the subsequent attenuation of the PI3K/Akt and MAPK/ERK signaling pathways.[2] This multi-targeted approach suggests that this compound may serve as a promising lead compound for the development of novel therapeutics for NSCLC.[2]

Mechanism of Action

This compound's anti-cancer effects in NSCLC are believed to be mediated through the following mechanisms:

-

Inhibition of EGFR Activation: this compound directly or indirectly prevents the phosphorylation and activation of EGFR, the initial step in the signaling cascade.[2]

-

Downregulation of the PI3K/Akt Pathway: By inhibiting EGFR, this compound effectively blocks the activation of PI3K and the subsequent phosphorylation of Akt, leading to decreased cell survival and an increase in apoptosis.[2]

-

Suppression of the MAPK/ERK Pathway: this compound also curtails the activation of the MAPK/ERK pathway, resulting in reduced cell proliferation.[2]

The collective impact of these inhibitory actions is a significant reduction in the oncogenic signaling that drives NSCLC progression.

Quantitative Data on the Efficacy of Croton-derived Compounds

While specific quantitative data from the primary research on isolated this compound's effect on EGFR signaling is not publicly available in its entirety, data from studies on related extracts from the Croton genus provide valuable insights into their anti-cancer potential.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Croton extracts in the A549 human lung adenocarcinoma cell line.

| Compound/Extract | Cell Line | Incubation Time | IC50 Value | Citation |